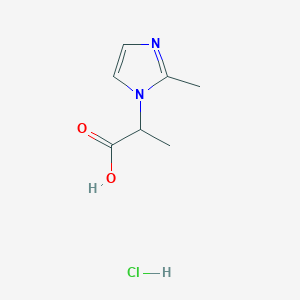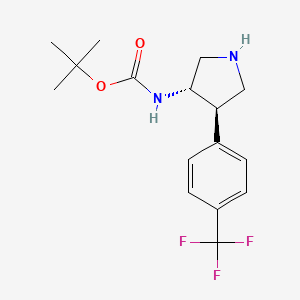![molecular formula C12H17Cl2NO B1419723 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1185297-64-6](/img/structure/B1419723.png)
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride, also known as 3-CMPH, is an important organic compound used in a variety of scientific research applications. It is an intermediate in the synthesis of a variety of compounds including pharmaceuticals and agrochemicals. 3-CMPH has a wide range of uses in the laboratory, from the synthesis of complex molecules to the analysis of biological samples.
Applications De Recherche Scientifique
Metabolic Activity in Obese Rats
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride shows significant metabolic activity in obese rats. When administered chronically, it leads to reduced food intake and weight gain in obese (fa/fa) rats. This is accompanied by an increase in free fatty acid concentration in these rats after a 12-day treatment (Massicot, Steiner, & Godfroid, 1985).
Effect on Feeding Behavior and Obesity
This compound has been tested for its effect on feeding behavior, showing that it affects the satiety center by reducing gold thioglucose-induced obesity in mice. This substance is characterized by low toxicity and lacks psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
Lipolytic Effects
Research indicates that 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride, at increasing doses, leads to a dose-dependent increase in glycerol release from white adipocytes or brown adipose tissue. This suggests its potential role in stimulating lipolysis (Massicot, Falcou, Steiner, & Godfroid, 1986).
Energy Expenditure Activation
The compound is also known for activating energy expenditure in normal rats. It increases resting oxygen consumption (VO2) and overall energy expenditure, which in turn leads to reduced body weight gain and food intake. It is suggested that this compound stimulates mitochondrial oxygen consumption by partial uncoupling of respiration from ATP synthesis (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Anti-Obesity Activity
In mice treated with gold thioglucose, 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride demonstrates potent anti-obesity activity. It reduces weight gain through a reduction in body fat and a decrease in metabolic efficiency. Its effects are more pronounced in obese mice compared to lean models, indicating its potential as an anti-obesity agent (Massicot, Arapis, Falcou, Apfelbaum, & Godfroid, 1986).
Propriétés
IUPAC Name |
3-[(3-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQUQBFERUTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)
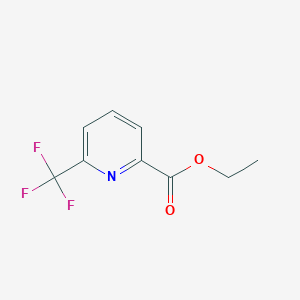
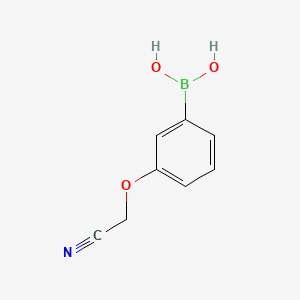
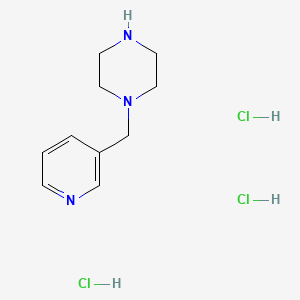

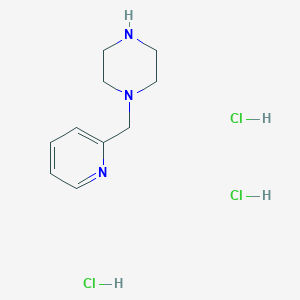
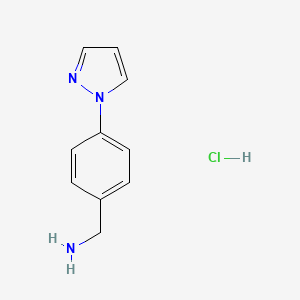
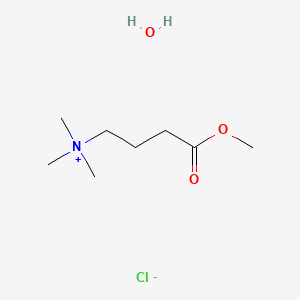
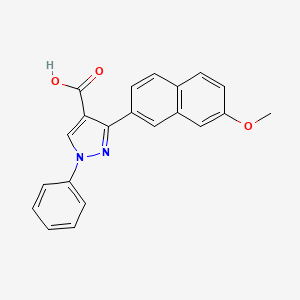
![[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1419657.png)
![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)
